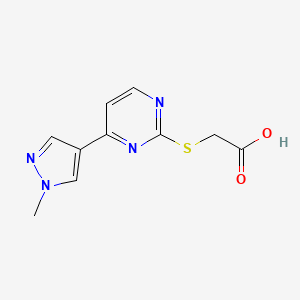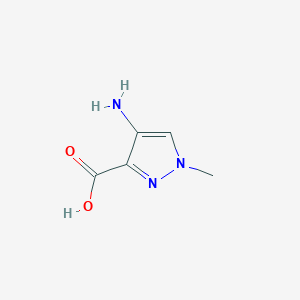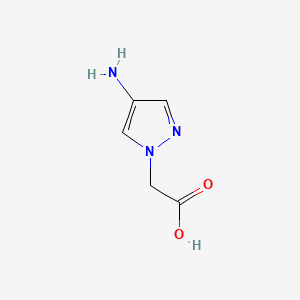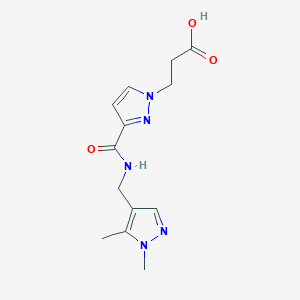
3-(4-amino-1H-pyrazol-1-yl)propanoic acid
Descripción general
Descripción
“3-(4-amino-1H-pyrazol-1-yl)propanoic acid” is a chemical compound with the CAS Number: 1431966-50-5 . It is also known as “3-(4-Amino-1-pyrazolyl)propionic Acid Hydrochloride” and has a molecular weight of 191.62 . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “3-(4-amino-1H-pyrazol-1-yl)propanoic acid”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of “3-(4-amino-1H-pyrazol-1-yl)propanoic acid” comprises a five-membered heterocyclic aromatic ring molecule with two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Physical And Chemical Properties Analysis
“3-(4-amino-1H-pyrazol-1-yl)propanoic acid” is a powder that is stored at room temperature . It has a molecular weight of 191.62 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
The compound 3-(4-amino-1H-pyrazol-1-yl)propanoic acid and its derivatives play a significant role in the field of chemical synthesis and structural analysis. For instance, the synthesis of related pyrazole derivatives, such as 3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid, involves regiospecific reactions, where correct identification by spectroscopic techniques can be challenging. Single-crystal X-ray analysis has been crucial for unambiguous structure determination, highlighting the importance of these compounds in understanding molecular structures and interactions. The extensive use of hydrogen bonding and the formation of unique crystalline structures, such as mixed solvates, further underline the relevance of these compounds in crystallography and materials science (Kumarasinghe, Hruby, & Nichol, 2009).
Polymer Modification and Medical Applications
3-(4-amino-1H-pyrazol-1-yl)propanoic acid derivatives have also been explored for modifying polymers to enhance their properties. For example, radiation-induced polyvinyl alcohol/acrylic acid hydrogels have been modified through condensation reactions with various amines, including pyrazole derivatives, to form amine-treated polymers. These modifications have led to increased swelling degrees and improved thermal stability, making these materials suitable for medical applications such as drug delivery systems. The synthesized polymeric compounds have shown promising antibacterial and antifungal activities, indicating their potential in medical and pharmaceutical fields (Aly & El-Mohdy, 2015).
Antimicrobial Properties
The antimicrobial properties of compounds derived from 3-(4-amino-1H-pyrazol-1-yl)propanoic acid have been extensively studied. For example, compounds synthesized from fused pyran compounds have shown significant antimicrobial activities. These findings are crucial for the development of new antimicrobial agents that can be used to combat various bacterial and fungal infections, thereby contributing to the field of medicinal chemistry and pharmaceuticals (Mishriky et al., 2001).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that pyrazole derivatives can interact with various biological targets, including enzymes and receptors, contributing to their broad range of biological activities .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a way that modulates the target’s function, leading to various biological effects .
Biochemical Pathways
It’s known that pyrazole derivatives can influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
It’s known that pyrazole derivatives can have various biological effects, depending on their specific targets and mode of action .
Action Environment
It’s known that environmental factors can significantly influence the action of many compounds .
Propiedades
IUPAC Name |
3-(4-aminopyrazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c7-5-3-8-9(4-5)2-1-6(10)11/h3-4H,1-2,7H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFWTMYISARUBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-amino-1H-pyrazol-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3070822.png)


![3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid](/img/structure/B3070835.png)
![1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3070842.png)
![5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid](/img/structure/B3070849.png)

![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B3070867.png)
![4-{[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B3070872.png)

